

A Researcher's Guide to Sourcing Doxycycline Calcium: A Comparative Framework

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Compound of Interest

Compound Name: Vibramycin calcium

Cat. No.: B1207785

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For researchers and drug development professionals utilizing doxycycline calcium, selecting a high-quality, reliable supplier is a critical first step that can significantly impact experimental outcomes. While brand recognition is a factor, a thorough evaluation of a supplier's product should be rooted in verifiable, quantitative data. This guide provides a framework for comparing suppliers of doxycycline calcium, emphasizing the importance of the Certificate of Analysis (CoA) and outlining the key experimental protocols used to ensure product quality.

Key Quality Attributes for Supplier Comparison

A direct comparison of suppliers necessitates a detailed review of their lot-specific Certificate of Analysis. While batch-to-batch variability is expected, a reputable supplier will consistently provide a product that meets established pharmacopeial standards. Below is a table outlining the critical quality attributes to look for when comparing doxycycline calcium from various sources. The acceptance criteria are based on typical requirements for a high-quality active pharmaceutical ingredient (API) and should be confirmed with the supplier's specific documentation.

Table 1: Representative Comparison of Doxycycline Calcium Quality Attributes

Parameter	Test Method	Pfizer (Vibramycin®)	MedChemExpress	Amsbio	MP Biomedicals
Appearance	Visual Inspection	A yellow powder	Request from Supplier	Request from Supplier	Request from Supplier
Identification A	HPLC (Retention Time)	Conforms to Standard	Request from Supplier	Request from Supplier	Request from Supplier
Identification B	UV-Vis Spectroscopy	Conforms to Standard	Request from Supplier	Request from Supplier	Request from Supplier
Assay (Purity)	HPLC	Typically ≥98%	>98% (General claim)	Request from Supplier	Request from Supplier
Related Compounds / Impurities	HPLC	Specific limits for known impurities (e.g., 4-epidoxycycline, methacycline)	Request from Supplier	Request from Supplier	Request from Supplier
Water Content	Karl Fischer Titration	Specific range (e.g., 1.4% - 2.8%)	Request from Supplier	Request from Supplier	Request from Supplier
Residual Solvents	Gas Chromatography	Meets USP <467> limits	Request from Supplier	Request from Supplier	Request from Supplier

Note: The information in this table is representative. Researchers must request and consult the lot-specific Certificate of Analysis from each supplier for definitive data.

Experimental Protocols for Quality Assessment

The following are detailed methodologies for key experiments cited in the quality assessment of doxycycline calcium, adapted from established pharmacopeial methods.[\[1\]](#)[\[2\]](#) These protocols provide a basis for verifying the quality of the supplied material.

Identification and Assay by High-Performance Liquid Chromatography (HPLC)

This method is used to confirm the identity of the compound by comparing its retention time to a known standard and to determine its purity (assay).

- Mobile Phase Preparation:
 - Solution A: Prepare a solution containing 3.1 g/L of monobasic potassium phosphate, 0.5 g/L of edetate disodium, and 0.5 mL/L of triethylamine in water. Adjust the pH to 8.5 with 1 N sodium hydroxide. Filter through a 0.22- μ m membrane filter.[\[1\]](#)
 - Solution B: Methanol.
- Standard Solution Preparation: Prepare a solution of USP Doxycycline Hyclate Reference Standard in 0.01 N hydrochloric acid to a final concentration of approximately 0.12 mg/mL.[\[1\]](#)
- Sample Solution Preparation: Accurately weigh and dissolve the doxycycline calcium powder in 0.01 N hydrochloric acid to achieve a nominal concentration of 0.1 mg/mL of doxycycline.[\[1\]](#)
- Chromatographic System:
 - Column: C18, 4.6-mm \times 25-cm; 5- μ m packing.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV, 280 nm.
 - Gradient Program: A time-based gradient is typically used, starting with a high percentage of Solution A and increasing the percentage of Solution B to elute the doxycycline and any related impurities.

- Procedure: Separately inject equal volumes of the Standard solution and the Sample solution into the chromatograph. For identification, the retention time of the major peak in the Sample solution must correspond to that of the Standard solution. For the assay, the peak area of the doxycycline peak in the Sample solution is compared to that of the Standard solution to calculate the percentage purity.

Analysis of Related Compounds

This test identifies and quantifies any impurities present in the doxycycline calcium sample.

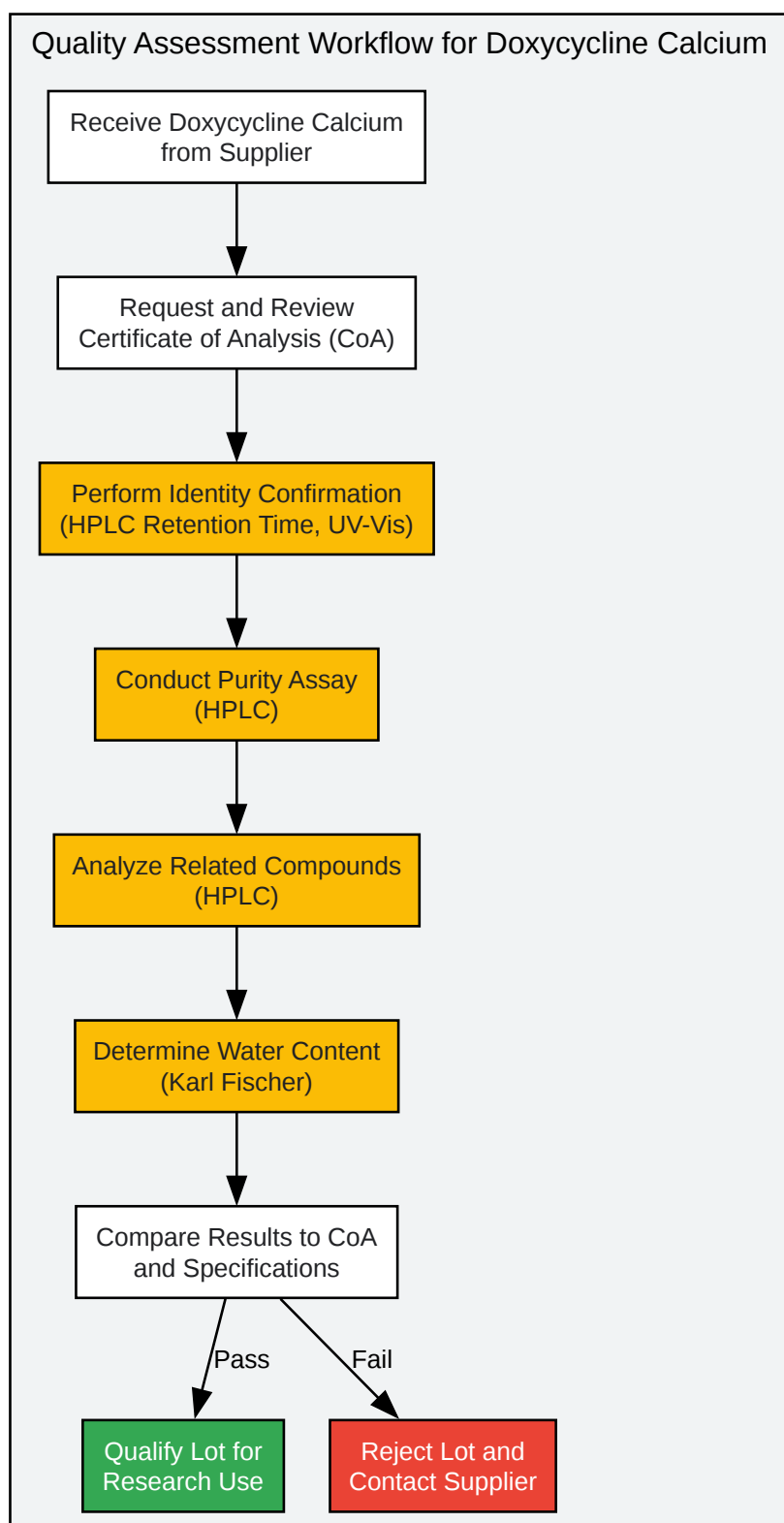
- Procedure: The same HPLC method as for the assay is typically used. The chromatogram is analyzed for the presence of peaks other than the main doxycycline peak.
- Identification of Impurities: The retention times of any impurity peaks are compared to those of known impurity standards (e.g., 4-epidoxycycline, methacycline) if available.
- Quantification: The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram. Acceptance criteria will define the maximum allowable percentage for individual and total impurities.

Water Content Determination

- Method: Karl Fischer Titration (USP <921>).
- Procedure: Accurately weigh a portion of the doxycycline calcium powder and titrate with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically. The percentage of water in the sample is then calculated.

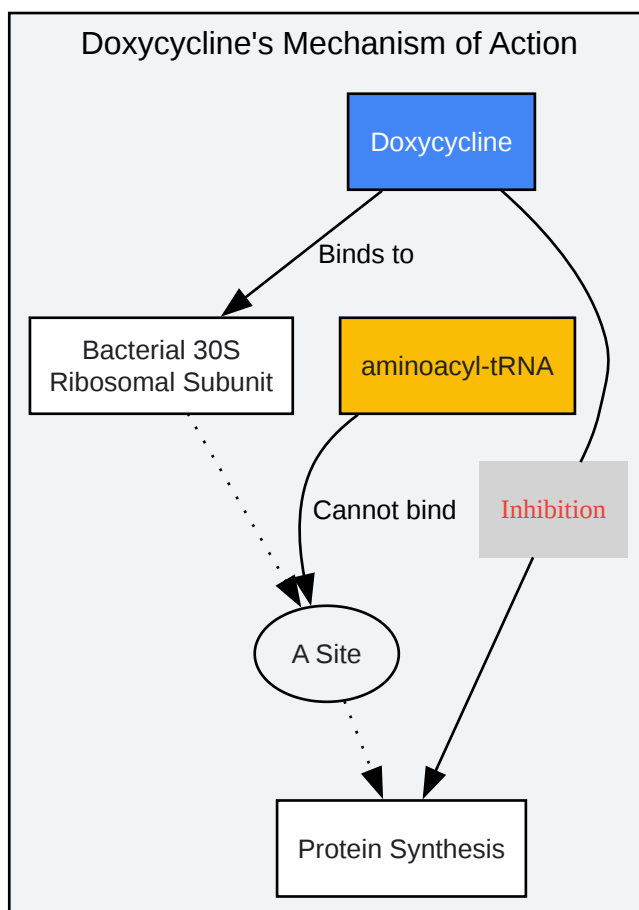
Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for assessing a new lot of doxycycline calcium and a simplified overview of its mechanism of action.



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Caption: Experimental workflow for the quality control of a new batch of Doxycycline Calcium.



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References

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